4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
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Overview
Description
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the 3-chloro-4-fluorophenyl group. Common reagents used in these reactions include bromine, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atoms using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazinone derivative with additional oxygen-containing functional groups, while reduction could produce a debrominated pyridazinone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyridazinones.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Lacks the chloro and fluoro substituents, which might affect its biological activity.
2-(3-Chloro-4-fluorophenyl)pyridazin-3(2H)-one: Lacks the bromine atoms, potentially altering its reactivity and applications.
Uniqueness
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and chloro-fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents might enhance its potential as a pharmaceutical agent or a chemical intermediate.
Properties
Molecular Formula |
C10H4Br2ClFN2O |
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Molecular Weight |
382.41 g/mol |
IUPAC Name |
4,5-dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Br2ClFN2O/c11-6-4-15-16(10(17)9(6)12)5-1-2-8(14)7(13)3-5/h1-4H |
InChI Key |
ZNUFTYAFHHDQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Br)Br)Cl)F |
Origin of Product |
United States |
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